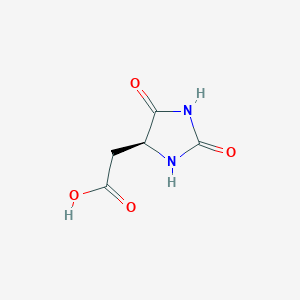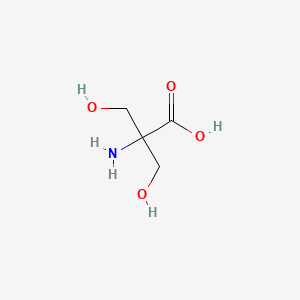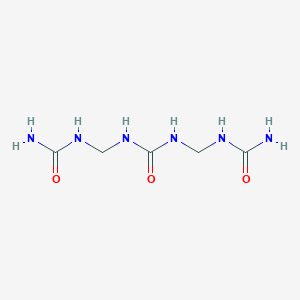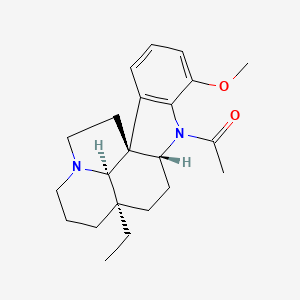
Aspidospermine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aspidospermine is an indole alkaloid having the structure of aspirospermidine methoxylated at C-17 and acetylated at N-1. It derives from a hydride of an aspidospermidine.
(-)-Aspidospermine belongs to the class of organic compounds known as aspidospermatan-type alkaloids. These are tryptophan-derived alkaloids that are derived from the fusion of tryptamine and a terpene unit (generally either 9 or 10 carbons). Aspidospermine and aspidospermidine (along with tabersonine) are the archetypical members of the Aspidosperma alkaloids (-)-Aspidospermine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (-)-aspidospermine is primarily located in the membrane (predicted from logP) (-)-Aspidospermine can be biosynthesized from aspidospermidine.
Wissenschaftliche Forschungsanwendungen
1. Antiparasitic Properties
- Aspidospermine, an indole alkaloid extracted from Aspidosperma polyneuron, has shown biological properties against parasites like Plasmodium, Leishmania, and Trypanosoma. Research on HepG2 cells indicated its cytotoxic and genotoxic effects, suggesting the need for chemical modification for therapeutic use to reduce host cell toxicity (Coatti et al., 2016).
2. Pharmacological Insights
- Aspidospermine has been historically studied for its pharmacological effects, including impacts on blood pressure and respiratory rate. Early studies noted its potential in treating dyspnea and asthma, although the therapeutic value varied due to discrepancies in drug purity and source (Banerjee & Lewis, 1955).
3. Bioactivity and Isolation Techniques
- Research on isolating aspidospermine and its related compounds from Aspidosperma tree species demonstrated their adrenergic blocking activities, relevant to urogenital tissue treatments (Deutsch et al., 1994).
4. Molecular Configuration Studies
- Studies on the molecular configuration of aspidospermine alkaloids have been conducted, contributing to a better understanding of their structural properties and potential applications (Klyne et al., 1965).
5. Synthesis and Structural Analysis
- Advances in the synthesis of aspidospermine, including methods for diastereoselective ring-closing olefin metathesis, have been key in its study and potential applications in pharmacology (Fukuda et al., 2003).
6. Anti-inflammatory and Analgesic Potential
- Aspidosperma pyrifolium, containing aspidospermine, has shown promising anti-inflammatory and analgesic effects. The isolation of specific alkaloids and their pharmacological assays support the therapeutic potential of these compounds (Lins et al., 2021).
7. Antimalarial Activity
- Several Aspidosperma species, including those containing aspidospermine, have traditional uses in treating malaria and fevers. Scientific studies have supported these uses by demonstrating significant in vitro and in vivo antimalarial activity (de Paula et al., 2014).
8. Diuretic Effects
- Aspidosperma subincanum, known for its diuretic properties, has been studied for its effectiveness in inducing diuresis and electrolyte excretion, supporting its use in cardiovascular-related treatments (Ribeiro et al., 2015).
Eigenschaften
CAS-Nummer |
466-49-9 |
|---|---|
Molekularformel |
C22H30N2O2 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
1-[(1R,9R,12R,19R)-12-ethyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-8-yl]ethanone |
InChI |
InChI=1S/C22H30N2O2/c1-4-21-10-6-13-23-14-12-22(20(21)23)16-7-5-8-17(26-3)19(16)24(15(2)25)18(22)9-11-21/h5,7-8,18,20H,4,6,9-14H2,1-3H3/t18-,20-,21-,22-/m1/s1 |
InChI-Schlüssel |
ARQOGCYMPUOVHK-ZHHKINOHSA-N |
Isomerische SMILES |
CC[C@]12CCCN3[C@H]1[C@@]4(CC3)[C@@H](CC2)N(C5=C4C=CC=C5OC)C(=O)C |
SMILES |
CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC=C5OC)C(=O)C |
Kanonische SMILES |
CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC=C5OC)C(=O)C |
melting_point |
208.0 °C 208-209°C |
Andere CAS-Nummern |
1935-07-5 466-49-9 |
Physikalische Beschreibung |
Solid |
Löslichkeit |
0.05 M |
Synonyme |
aspidospermine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




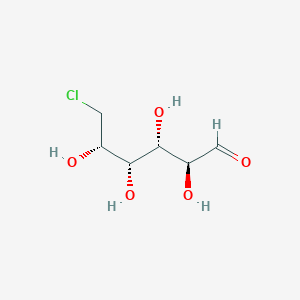
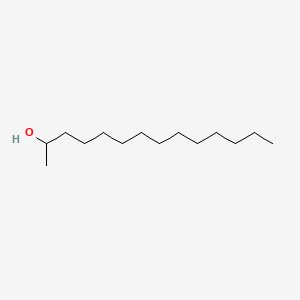
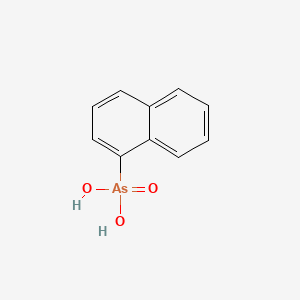
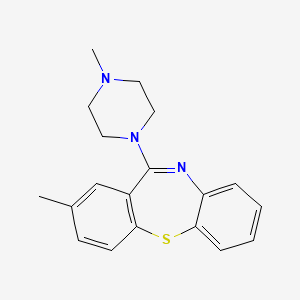



![N-tert-butyl-6-ethyl-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1204259.png)

